2-(tert-Butoxy)-4-chloroanisole
Description
2-(tert-Butoxy)-4-chloroanisole is a substituted anisole derivative featuring a methoxy group, a tert-butoxy group, and a chlorine atom on the benzene ring. Such compounds are typically utilized in organic synthesis, particularly in cross-coupling reactions, due to their electron-rich aromatic systems and steric effects imparted by the tert-butoxy group .
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3 |
InChI Key |
AUAFKMPXPJHJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-chloroanisole typically involves the reaction of 4-chloroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-4-chloroanisole can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anisoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2-(tert-Butoxy)-4-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-4-chloroanisole exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in organic synthesis. The chloroanisole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and structural features of 2-(tert-Butoxy)-4-chloroanisole and related compounds, with references to available
Structural and Electronic Effects
- Steric Hindrance : The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy in 4-chloroanisole. This reduces accessibility for electrophilic attack or coordination in catalytic reactions .
- Electronic Effects :
- The tert-butoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution.
- Chlorine (electron-withdrawing) and fluorine/bromine (in 5-Bromo-2-chloro-4-fluoroanisole) create electron-deficient regions, altering reaction pathways .
- The hydroxyl group in 2-tert-Butyl-4-hydroxyanisole increases polarity and hydrogen-bonding capacity, enhancing water solubility relative to chloro derivatives .
Physical Properties
- Boiling Point : 4-Chloroanisole has a boiling point of 197.5°C , while the tert-butoxy analog likely exhibits a higher boiling point due to increased molecular weight, though steric effects may reduce intermolecular forces.
- Solubility : 4-Chloroanisole’s solubility (237 mg/L) reflects moderate polarity . The tert-butoxy derivative is expected to have lower water solubility due to its bulky hydrophobic group. In contrast, 2-tert-Butyl-4-hydroxyanisole’s hydroxyl group improves solubility .
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